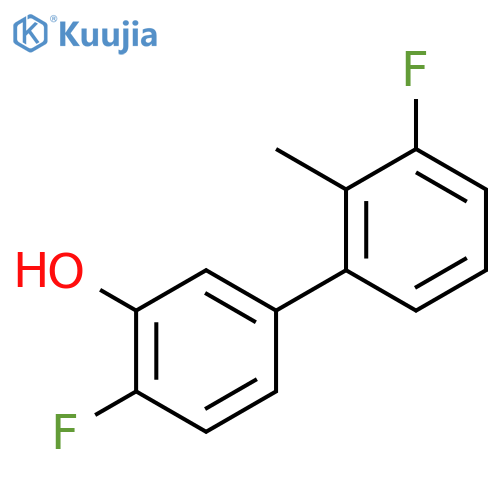

Cas no 1261893-63-3 (2-fluoro-5-(3-fluoro-2-methylphenyl)phenol)

1261893-63-3 structure

商品名:2-fluoro-5-(3-fluoro-2-methylphenyl)phenol

CAS番号:1261893-63-3

MF:C13H10F2O

メガワット:220.214710712433

MDL:MFCD18313632

CID:1223004

PubChem ID:53219318

2-fluoro-5-(3-fluoro-2-methylphenyl)phenol 化学的及び物理的性質

名前と識別子

-

- 2-fluoro-5-(3-fluoro-2-methylphenyl)phenol

- 3',4-Difluoro-2'-methyl[1,1'-biphenyl]-3-ol

- DTXSID20684169

- 2-Fluoro-5-(3-fluoro-2-methylphenyl)phenol, 95%

- 1261893-63-3

- MFCD18313632

-

- MDL: MFCD18313632

- インチ: InChI=1S/C13H10F2O/c1-8-10(3-2-4-11(8)14)9-5-6-12(15)13(16)7-9/h2-7,16H,1H3

- InChIKey: LOQABYOGMCXONY-UHFFFAOYSA-N

- ほほえんだ: CC1=C(C=CC=C1F)C2=CC(=C(C=C2)F)O

計算された属性

- せいみつぶんしりょう: 220.06997126g/mol

- どういたいしつりょう: 220.06997126g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 234

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 20.2Ų

- 疎水性パラメータ計算基準値(XlogP): 3.8

2-fluoro-5-(3-fluoro-2-methylphenyl)phenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB319664-5 g |

2-Fluoro-5-(3-fluoro-2-methylphenyl)phenol, 95%; . |

1261893-63-3 | 95% | 5g |

€1159.00 | 2023-04-26 | |

| abcr | AB319664-5g |

2-Fluoro-5-(3-fluoro-2-methylphenyl)phenol, 95%; . |

1261893-63-3 | 95% | 5g |

€1159.00 | 2025-03-19 |

2-fluoro-5-(3-fluoro-2-methylphenyl)phenol 関連文献

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

2. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

-

Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127

1261893-63-3 (2-fluoro-5-(3-fluoro-2-methylphenyl)phenol) 関連製品

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1261893-63-3)2-fluoro-5-(3-fluoro-2-methylphenyl)phenol

清らかである:99%

はかる:5g

価格 ($):687.0